molecular formula C11H10O2 B12148128 Furan, 2-(phenoxymethyl)- CAS No. 4437-23-4

Furan, 2-(phenoxymethyl)-

Cat. No.: B12148128
CAS No.: 4437-23-4
M. Wt: 174.20 g/mol
InChI Key: SMBUJBPSBSTIKK-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)furan is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxymethyl)furan typically involves the reaction of furan with phenoxymethyl halides under basic conditions. One common method is the reaction of furan with phenoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(phenoxymethyl)furan can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The phenoxymethyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-(Hydroxymethyl)furan.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

2-(Phenoxymethyl)furan has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(phenoxymethyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The phenoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(hydroxymethyl)furan: Another furan derivative with applications in polymer production.

    5-Hydroxymethylfurfural: A furan compound used as a platform chemical for the synthesis of various bio-based materials.

    2,5-Furan dicarboxylic acid: Used in the production of sustainable polymers.

Uniqueness

2-(Phenoxymethyl)furan is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

4437-23-4

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-(phenoxymethyl)furan

InChI

InChI=1S/C11H10O2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-8H,9H2

InChI Key

SMBUJBPSBSTIKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CO2

Origin of Product

United States

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